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Introduction

Upamostat, an orally available serine protease inhibitor, is a promising host-directed antiviral
agent. It functions by inhibiting cellular proteases, such as Transmembrane Protease Serine 2
(TMPRSS2), which are crucial for the proteolytic activation of viral surface glycoproteins, a
necessary step for the entry of a variety of viruses into host cells. This mechanism makes
Upamostat a broad-spectrum candidate for antiviral therapy, with potential efficacy against
emerging viral variants with mutations in their spike proteins.[1] Upamostat is a prodrug that is
converted to its active metabolite, WX-UK1, which potently inhibits trypsins and related
enzymes.[2][3][4] In vitro studies have demonstrated the activity of Upamostat against SARS-
CoV-2, including in human lung epithelial Calu-3 cells and human bronchial epithelium
organoid models.[3] This document provides detailed application notes and protocols for
utilizing Upamostat in in vitro viral entry assays.

Mechanism of Action

Viral entry for many respiratory viruses, including SARS-CoV-2 and influenza virus, is a multi-
step process that often requires host cell proteases to cleave the viral spike (S) or
hemagglutinin (HA) proteins. This cleavage event activates the protein, enabling the fusion of
the viral and host cell membranes and the subsequent release of the viral genome into the
cytoplasm.
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Upamostat primarily targets and inhibits the activity of TMPRSS2, a type Il transmembrane
serine protease highly expressed in the respiratory tract.[5][6][7] By blocking TMPRSS2,
Upamostat prevents the cleavage of the viral S protein, thereby inhibiting viral entry at the
plasma membrane.[5][6] Some evidence also suggests that in cells lacking TMPRSS2,
Upamostat may exert its antiviral effect through the inhibition of other proteases like cathepsin-
L in the endosomal entry pathway.[3]

Data Presentation

The following tables summarize the in vitro efficacy of Upamostat and its active metabolite,
WX-UK1, against various viruses. Note: Specific EC50/IC50 values for Upamostat are not
widely published and are often cited as "data on file" by the manufacturer. The data presented
here is a compilation of available information and data for comparable TMPRSS2 inhibitors to
provide a reference for experimental design.

Table 1: In Vitro Antiviral Activity of Upamostat and Related TMPRSS2 Inhibitors against SARS-
CoV-2
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Table 2: In Vitro Antiviral Activity of Related TMPRSS2 Inhibitors against Influenza Virus
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Experimental Protocols

Protocol 1: SARS-CoV-2 Pseudovirus Entry Assay using
a Luciferase Reporter System

This protocol describes a common method to assess the inhibitory effect of Upamostat on

SARS-CoV-2 entry using a vesicular stomatitis virus (VSV) or lentivirus-based pseudovirus

system expressing the SARS-CoV-2 Spike protein and carrying a luciferase reporter gene.

Materials:

e Cells: Calu-3 cells (human lung epithelial, TMPRSS2-positive) or HEK293T cells stably

expressing ACE2 and TMPRSS2.

o Pseudovirus: SARS-CoV-2 Spike-pseudotyped lentiviral or VSV particles encoding a

luciferase reporter (e.qg., Firefly or NanoLuc®).

o Upamostat: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and make serial

dilutions in cell culture medium.

o Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%

fetal bovine serum (FBS) and 1% penicillin-streptomycin.

o Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Bright-

Glo™ Luciferase Assay System).
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o Plates: White, clear-bottom 96-well plates suitable for luminescence readings.

e Luminometer: Plate reader capable of measuring luminescence.

Procedure:

o Cell Seeding:

o Trypsinize and count Calu-3 or HEK293T-ACE2/TMPRSS2 cells.

o Seed 2 x 10M cells per well in a 96-well white, clear-bottom plate.

o Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to form a monolayer.

e Compound Treatment:

o Prepare serial dilutions of Upamostat in cell culture medium. A suggested starting
concentration range is 0.1 nM to 10 puM.

o Remove the old medium from the cells and add 50 pL of the diluted Upamostat to the
respective wells.

o Include a vehicle control (medium with the same concentration of solvent used for
Upamostat) and a no-treatment control.

o Incubate the plate for 1-2 hours at 37°C.

e Pseudovirus Infection:

o Thaw the SARS-CoV-2 pseudovirus stock on ice.

o Dilute the pseudovirus in cell culture medium to a predetermined titer that results in a
robust luciferase signal (e.g., 1075 to 1076 RLU/mI).

o Add 50 pL of the diluted pseudovirus to each well, resulting in a final volume of 100 pL.
The final concentration of Upamostat will be halved.

o Incubate the plate for 48-72 hours at 37°C.
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e Luciferase Assay:

(¢]

Equilibrate the plate and the luciferase assay reagent to room temperature.

[¢]

Add 100 pL of the luciferase assay reagent to each well.

[¢]

Incubate for 5-10 minutes at room temperature, protected from light.

[e]

Measure the luminescence using a plate reader.
e Data Analysis:

o Calculate the percentage of viral entry inhibition for each Upamostat concentration relative
to the vehicle control.

o Plot the percentage of inhibition against the log of the Upamostat concentration.

o Determine the EC50 value (the concentration at which 50% of viral entry is inhibited) using
a non-linear regression analysis (e.g., four-parameter logistic curve).

Protocol 2: Authentic Influenza Virus Plaque Reduction
Assay

This protocol is for assessing the inhibitory effect of Upamostat on the replication of an
authentic influenza virus, such as an H1N1 strain.

Materials:

Cells: Madin-Darby Canine Kidney (MDCK) cells.

Virus: Influenza A virus (e.g., A/IPR/8/34 H1N1).

Upamostat: Prepare a stock solution and serial dilutions.

Infection Medium: DMEM with 1 pg/mL TPCK-treated trypsin.

Overlay Medium: 2X MEM mixed 1:1 with 1.2% Avicel or another appropriate overlay.
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o Crystal Violet Solution: 0.1% crystal violet in 20% ethanol.
Procedure:
o Cell Seeding:

o Seed MDCK cells in 12-well plates to form a confluent monolayer.

e Compound Treatment and Infection:

(¢]

Wash the cell monolayers with PBS.
o Prepare dilutions of influenza virus in infection medium.

o In separate tubes, mix the virus dilutions with equal volumes of Upamostat dilutions or a
vehicle control.

o Incubate the virus-compound mixtures for 1 hour at 37°C.

o Add 200 pL of the mixture to the cell monolayers and incubate for 1 hour at 37°C to allow

for viral adsorption.
e Plaque Formation:
o Remove the inoculum and wash the cells with PBS.

o Overlay the cells with 1 mL of the overlay medium containing the corresponding
concentration of Upamostat or vehicle control.

o Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are
visible.

e Plague Visualization and Counting:
o Fix the cells with 4% paraformaldehyde for 1 hour.
o Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

o Wash the plates with water and allow them to dry.
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o Count the number of plaques in each well.

o Data Analysis:

o Calculate the percentage of plaque reduction for each Upamostat concentration compared
to the vehicle control.

o Determine the EC50 value by plotting the percentage of plague reduction against the log
of the Upamostat concentration.
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Caption: Mechanism of Upamostat-mediated inhibition of viral entry.
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Caption: Pseudovirus entry assay workflow with Upamostat.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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